molecular formula C17H18N2O6 B4354409 diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B4354409
M. Wt: 346.3 g/mol
InChI Key: NDCCEJUZQSNDKN-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate include other benzofuran derivatives such as:

Uniqueness

Diethyl 2,6-diamino-4-methylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of functional groups and the benzofuran core structure make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-22-16(20)11-8-6-9-10(7(3)13(8)25-14(11)18)12(15(19)24-9)17(21)23-5-2/h6H,4-5,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCCEJUZQSNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Reactant of Route 2
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Reactant of Route 3
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Reactant of Route 4
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

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